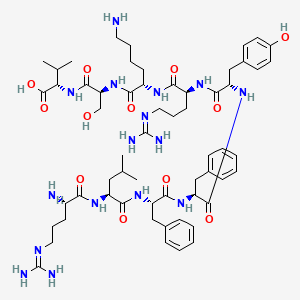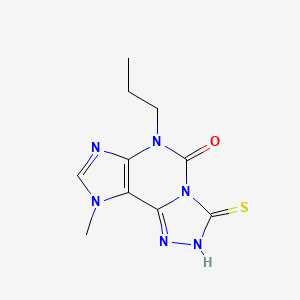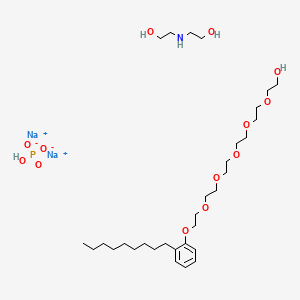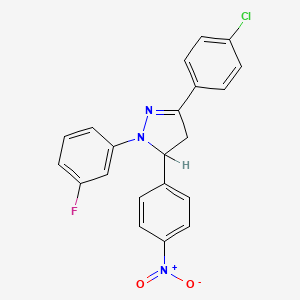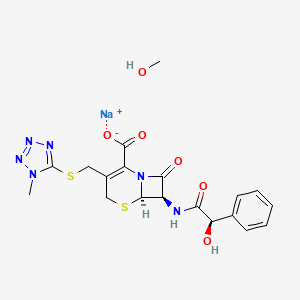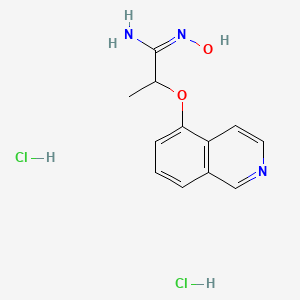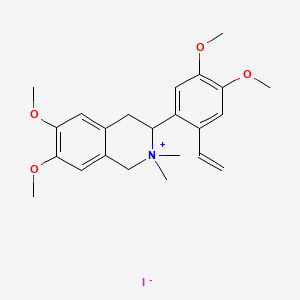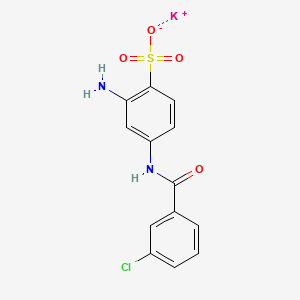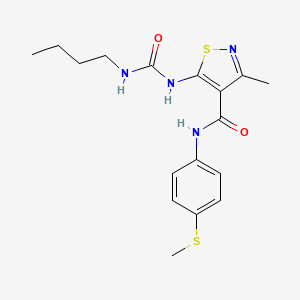
Thalfine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalfine is a bisbenzylisoquinoline alkaloid, known for its complex molecular structure and significant biological activities. It belongs to a class of natural compounds that have been studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalfine involves several steps, starting with the formation of the bisbenzylisoquinoline core. This can be achieved through the condensation of appropriate benzylisoquinoline precursors under specific conditions. Common synthetic methods include the use of strong acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalfine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzyl positions, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Thalfine serves as a model compound for studying bisbenzylisoquinoline alkaloids and their reactivity.
Biology: It has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: This compound and its derivatives are used in the development of new materials and as intermediates in the synthesis of complex organic molecules
Mécanisme D'action
Thalfine exerts its effects through various molecular targets and pathways. It is known to interact with cellular proteins and enzymes, leading to the modulation of biological processes. The exact mechanism involves binding to specific receptors or enzymes, thereby altering their activity and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Thalfine is unique among bisbenzylisoquinoline alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Thalfinine: Another bisbenzylisoquinoline alkaloid with similar structural features but different biological activities.
Berberine: A well-known isoquinoline alkaloid with significant antimicrobial and anticancer properties.
Palmatine: Another isoquinoline alkaloid with various pharmacological effects
This compound stands out due to its unique combination of structural complexity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
27764-05-2 |
|---|---|
Formule moléculaire |
C38H36N2O8 |
Poids moléculaire |
648.7 g/mol |
Nom IUPAC |
(25S)-8,17,18,30-tetramethoxy-24-methyl-10,12,15,32-tetraoxa-4,24-diazaoctacyclo[31.2.2.13,7.127,31.09,13.016,21.020,25.014,39]nonatriaconta-1(35),3,5,7(39),8,13,16(21),17,19,27(38),28,30,33,36-tetradecaene |
InChI |
InChI=1S/C38H36N2O8/c1-40-15-13-24-26-19-31(42-3)35(44-5)34(24)48-36-32-25(33(43-4)37-38(36)46-20-45-37)12-14-39-27(32)16-21-6-9-23(10-7-21)47-30-18-22(17-28(26)40)8-11-29(30)41-2/h6-12,14,18-19,28H,13,15-17,20H2,1-5H3/t28-/m0/s1 |
Clé InChI |
OSOKLEWJPLGVBW-NDEPHWFRSA-N |
SMILES isomérique |
CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |
SMILES canonique |
CN1CCC2=C3C(=C(C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


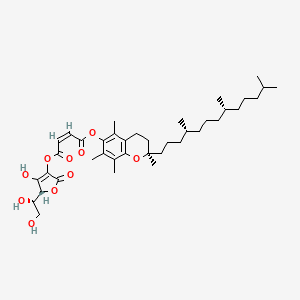
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)

